molecular formula C8H4BrFN2O2 B1379539 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile CAS No. 1807211-69-3

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile

Cat. No.: B1379539
CAS No.: 1807211-69-3
M. Wt: 259.03 g/mol
InChI Key: VLKWBFAPZRQLNG-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the functional groups, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of materials with specific chemical properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

  • 2-(5-Bromo-3-fluoro-2-nitrophenyl)ethanol
  • 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetaldehyde
  • 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid

Comparison: 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. The nitrile group can participate in different reactions and interactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(5-bromo-3-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKWBFAPZRQLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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